Mocetinostat

Description

Structure

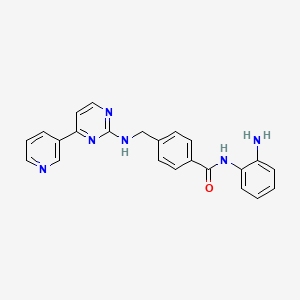

2D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLUBSXIHFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222945 | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Peroxidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

726169-73-9, 9003-99-0 | |

| Record name | Mocetinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mocetinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mocetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peroxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mocetinostat (MGCD0103): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mocetinostat (also known as MGCD0103) is a potent, orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2][3] As a member of the benzamide class of HDAC inhibitors, it was rationally designed to target specific HDAC isoforms implicated in the pathogenesis of various cancers.[2][4][5] this compound selectively inhibits Class I HDACs (HDAC1, 2, and 3) and the sole Class IV member, HDAC11, leading to the hyperacetylation of histones and other non-histone proteins.[1][6] This epigenetic modulation reactivates the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[5][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to this compound, serving as a vital resource for professionals in oncology and drug development.

Discovery and Rationale

The discovery of this compound was rooted in the growing understanding of epigenetics in cancer. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[9] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2][5] Consequently, inhibiting HDACs emerged as a promising therapeutic strategy to reverse this aberrant gene silencing.[7]

This compound was developed by MethylGene (later Mirati Therapeutics) through the optimization of non-hydroxamate HDAC inhibitors, moving away from early pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA).[4] The goal was to create a compound with improved selectivity for specific HDAC isotypes, potentially offering a better therapeutic window and reduced toxicity compared to non-selective inhibitors.[4] this compound's design as a 2-aminobenzamide derivative proved effective, yielding high specificity for Class I and IV HDACs, which are frequently deregulated in tumors.[2][4]

Chemical Profile and Synthesis

This compound is chemically identified as N-(2-Aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide.[5][6] Its structure features a 2-aminophenyl "cap" group that interacts with the rim of the HDAC active site, a benzamide linker, and a zinc-binding group that chelates the zinc ion crucial for deacetylase activity. The exocyclic amino group is essential for its inhibitory function.[1]

Synthesis Workflow

The synthesis of this compound involves a multi-step process, beginning with the coupling of key building blocks to assemble the core benzamide structure linked to the pyridinyl-pyrimidine moiety. A representative synthetic pathway is outlined below.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the selective inhibition of Class I (HDAC1, 2, 3) and Class IV (HDAC11) histone deacetylases.[1][6][9] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which relaxes chromatin structure and facilitates the transcription of previously silenced genes, including tumor suppressors like p21.[3][4]

Beyond histones, this compound's activity extends to non-histone proteins, affecting multiple cellular pathways critical for cancer cell survival and proliferation.[4]

Key cellular consequences include:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors (e.g., p21) halts the cell cycle.[4][10]

-

Induction of Apoptosis: this compound promotes apoptosis through both intrinsic and extrinsic pathways, modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl2) proteins.[9][11]

-

Autophagy: The drug can induce autophagic cell death in some cancer models.[1][4]

-

Inhibition of Angiogenesis: It has been shown to suppress angiogenesis, a critical process for tumor growth.[11]

-

Immune Modulation: this compound can increase the expression of tumor antigens and MHC class I and II molecules on cancer cells, potentially enhancing their recognition by the immune system.[12][13] It also decreases the population of immunosuppressive cells like regulatory T cells (Tregs).[12][14]

-

Signaling Pathway Interference: It inhibits critical pro-survival pathways, including the PI3K/AKT and JAK/STAT pathways.[4][9][11]

Signaling Pathways Affected by this compound

Quantitative Data

Table 1: In Vitro HDAC Inhibition Profile

| HDAC Isoform | IC₅₀ (μM) | Class |

| HDAC1 | 0.15 | I |

| HDAC2 | 0.29 | I |

| HDAC3 | 1.66 | I |

| HDAC11 | 0.59 | IV |

| HDAC4, 5, 6, 7, 8 | >10 (No inhibition) | II |

(Data sourced from references[1][10][15][16][17])

Table 2: Preclinical Pharmacokinetic Profile in Rats

| Parameter | Value | Route |

| Bioavailability | 29.3% | Oral (15 mg/kg) |

| Half-life (t₁/₂) | ~7 - 11 hours (in patients) | Oral |

(Data sourced from references[4][18])

Key Experimental Protocols

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of this compound against purified recombinant HDAC enzymes.

-

Preparation: Dilute this compound to various concentrations in assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Enzyme Incubation: Incubate the purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2) with the diluted this compound for 10 minutes at room temperature.

-

Substrate Addition: Add a fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, to the reaction mixture and incubate at 37°C. Incubation time varies depending on the HDAC isotype.

-

Development: Stop the reaction and add trypsin. The trypsin cleaves the deacetylated substrate, releasing the fluorophore (AMC).

-

Detection: Measure the fluorescent signal using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~470 nm.[1]

-

Analysis: Calculate the percent inhibition at each drug concentration relative to a vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow: HDAC Inhibition Assay

Protocol 2: Western Blot for Protein Expression

This protocol is used to assess the effect of this compound on the expression and post-translational modification of key proteins in cancer cell lines.

-

Cell Treatment: Culture cancer cells (e.g., T98G glioblastoma cells) and treat with various concentrations of this compound (e.g., 0.5 to 2.5 µM) for a specified duration (e.g., 24-48 hours).[11]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-acetyl-Histone H3, anti-BAX, anti-Bcl2, anti-p-AKT, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) to determine relative changes in protein expression.[11]

Protocol 3: Pharmacokinetic Analysis in Rats

This protocol outlines the procedure for determining the pharmacokinetic properties of this compound in a preclinical rat model.

-

Animal Dosing: Administer this compound to rats via intravenous (e.g., 3 mg/kg) and oral (e.g., 15 mg/kg) routes.[18]

-

Sample Collection: Collect blood samples from the rats at predetermined time points into heparinized tubes. Centrifuge the blood to separate the plasma.

-

Sample Preparation: Precipitate plasma proteins by adding acetonitrile containing an internal standard (IS), such as midazolam. Centrifuge to pellet the protein and collect the supernatant.[18]

-

LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water to separate this compound from other plasma components.[18]

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Use selective ion monitoring (SIM) or multiple reaction monitoring (MRM) to quantify the target ions (e.g., m/z 397 for this compound and m/z 326 for the IS).[18]

-

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Calculate the plasma concentration of this compound at each time point and use pharmacokinetic software to determine parameters like bioavailability, Cmax, Tmax, and half-life.

Clinical Development Overview

This compound has been evaluated in numerous clinical trials for both hematological malignancies and solid tumors.[6][7] Favorable results were seen in a Phase II trial for Hodgkin's lymphoma.[6] It has also been studied in follicular lymphoma, diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and urothelial carcinoma.[6][7][8][19]

Clinical studies have established a three-times-weekly oral dosing regimen, often starting at doses between 70 mg and 90 mg.[4][8][20] While generally well-tolerated, common adverse events include fatigue, nausea, and diarrhea.[8] A temporary hold was placed on trials in 2008 due to concerns about cardiac events, but recruitment resumed after it was determined there was no direct correlation between the drug and pericardial effusions.[4][6]

Conclusion

This compound is a well-characterized, isotype-selective HDAC inhibitor that represents a significant advancement in the field of epigenetic cancer therapy. Its targeted mechanism of action, oral bioavailability, and demonstrated clinical activity make it a valuable agent both as a monotherapy and in combination with other anti-cancer treatments, including immunotherapy. The detailed protocols and data presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this compound and developing next-generation epigenetic modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Phase II Study of this compound (MGCD0103) In Patients with Relapsed and Refractory Classical Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HDAC class I inhibitor, this compound, reverses cardiac fibrosis in heart failure and diminishes CD90+ cardiac myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. exchemistry.com [exchemistry.com]

- 16. axonmedchem.com [axonmedchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Liquid chromatography mass spectrometry determination of this compound (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. A phase II study of single agent this compound, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]

Mocetinostat: A Technical Guide to its HDAC Selectivity Profile and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mocetinostat (MGCD0103) is a potent, orally bioavailable benzamide histone deacetylase (HDAC) inhibitor with a distinct selectivity profile for Class I and IV HDAC enzymes.[1][2] This technical guide provides an in-depth overview of this compound's HDAC isoform selectivity, the experimental methodologies used to determine its activity, and its impact on key cellular signaling pathways. The information is presented to support further research and drug development efforts centered on this compound.

HDAC Selectivity Profile

This compound exhibits a specific inhibitory pattern against HDAC isoforms, primarily targeting Class I (HDACs 1, 2, and 3) and Class IV (HDAC11) enzymes.[1][3] It shows significantly less or no activity against Class II HDACs (HDACs 4, 5, 6, 7, and 8).[4][5] This selectivity is a key characteristic that distinguishes it from pan-HDAC inhibitors and may contribute to its specific therapeutic effects and safety profile.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | HDAC Class |

| HDAC1 | 0.15[4][5][6] | I |

| HDAC2 | 0.29[4][5][6] | I |

| HDAC3 | 1.66[4][5][6] | I |

| HDAC11 | 0.59[5] | IV |

| HDAC4 | >10[7] | II |

| HDAC5 | No Inhibition[5] | II |

| HDAC6 | No Inhibition[5] | II |

| HDAC7 | No Inhibition[5] | II |

| HDAC8 | No Inhibition[5] | II |

Experimental Protocols

In Vitro HDAC Inhibition Assay (Homogeneous Fluorescence Release Assay)

This assay quantifies the enzymatic activity of purified recombinant HDACs and the inhibitory potential of compounds like this compound.[4]

Methodology:

-

Enzyme Incubation: Purified recombinant human HDAC enzymes are incubated with varying concentrations of this compound in an assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) for a defined period (e.g., 10 minutes) at room temperature.[4]

-

Substrate Addition: A fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, is added to the reaction mixture.[4] The concentration of the substrate and the subsequent incubation time at 37°C are optimized for each HDAC isoform.[4]

-

Development: A developer solution containing a protease (e.g., trypsin) is added.[4] If the HDAC enzyme has deacetylated the lysine residue on the substrate, the protease can cleave the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.[4]

-

Detection: The fluorescence is measured using a fluorometer at an excitation wavelength of approximately 360 nm and an emission wavelength of around 470 nm.[4]

-

Data Analysis: The IC50 values are calculated by plotting the percentage of HDAC inhibition against the logarithm of the this compound concentration.

Workflow Diagram:

Caption: Workflow for in vitro HDAC inhibition assay.

Cellular Anti-Proliferative Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the compound to exert its effects.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The IC50 values for cell growth inhibition are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

In Vivo Tumor Xenograft Study

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.), often as a dihydrobromide salt, at various doses (e.g., 120-170 mg/kg).[4][5] The vehicle control group receives the formulation without the active compound.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is concluded after a predetermined period (e.g., 13 days of daily administration), and tumors are excised and weighed.[4][5]

-

Pharmacodynamic Analysis: Tumor and/or peripheral blood mononuclear cells can be collected to assess the level of histone acetylation via methods like Western blotting or immunohistochemistry to confirm target engagement.

Core Signaling Pathways and Mechanisms of Action

This compound's anti-cancer effects are mediated through the modulation of multiple cellular signaling pathways, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound induces programmed cell death in cancer cells through both the intrinsic and extrinsic apoptosis pathways. A key mechanism involves the upregulation of microRNA-31 (miR-31).[7][8]

Signaling Pathway Diagram:

Caption: this compound-induced apoptotic signaling pathway.

This pathway highlights that this compound's inhibition of HDAC1 leads to increased expression of miR-31.[7][8] In turn, miR-31 suppresses the expression of the anti-apoptotic protein E2F6.[7][8] Concurrently, this compound upregulates pro-apoptotic proteins such as Bad and Bax, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.[1][8][9]

Histone Acetylation and Gene Expression

The primary mechanism of action of this compound is the inhibition of HDAC enzymes. This leads to an accumulation of acetyl groups on the lysine residues of histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[2][3]

Logical Relationship Diagram:

Caption: this compound's effect on histone acetylation and gene expression.

Conclusion

This compound is a selective HDAC inhibitor with a well-defined profile against Class I and IV isoforms. Its mechanism of action involves the induction of apoptosis through multiple pathways and the reactivation of silenced tumor suppressor genes via histone hyperacetylation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other isotype-selective HDAC inhibitors in preclinical and clinical settings. This targeted approach to HDAC inhibition holds promise for the development of more effective and less toxic epigenetic therapies for a range of malignancies.

References

- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

Mocetinostat: A Technical Guide to Target Proteins and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mocetinostat (also known as MGCD0103) is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor.[1] It exhibits isotype selectivity, primarily targeting Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IV (HDAC11), which are frequently overexpressed in various cancers and associated with poor prognosis.[1][2][3] This technical guide provides an in-depth overview of this compound's target proteins, the cellular pathways it modulates, and detailed protocols for key experimental assays used to characterize its activity.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

This compound's primary mechanism of action is the inhibition of specific HDAC enzymes. The following table summarizes its in vitro inhibitory activity against various HDAC isoforms.

| Target Protein | IC50 (µM) | Assay Type |

| HDAC1 | 0.15 | Cell-free assay |

| HDAC2 | 0.29 | Cell-free assay |

| HDAC3 | 1.66 | Cell-free assay |

| HDAC11 | 0.59 | Cell-free assay |

Data compiled from multiple sources.[4][5][6]

Core Cellular Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical cellular pathways, leading to cell cycle arrest, apoptosis, and enhanced anti-tumor immunity.

Apoptosis Induction

This compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. A key mechanism involves the upregulation of microRNA-31 (miR-31).[3][7] This leads to the subsequent downregulation of the anti-apoptotic protein E2F6, a direct target of miR-31.[3][7] Furthermore, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins such as Bcl2 and Bid.[2][3] This shift in the Bax/Bcl2 ratio promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and leading to apoptosis.[2] In glioblastoma cell lines, this compound treatment at 20 µM and 25 µM resulted in a significant increase in the apoptotic cell population, reaching 62.6% and 68.75% in C6 cells, and 43% and 56.3% in T98G cells, respectively.[7]

Rb-E2F1 Pathway and Cell Cycle Arrest

The Retinoblastoma (Rb)-E2F1 pathway is a critical regulator of the cell cycle. This compound treatment leads to an upregulation of the tumor suppressor protein Rb and a decrease in its hyperphosphorylated form (pRB).[8] Hypophosphorylated Rb binds to the transcription factor E2F1, sequestering it and preventing the transcription of genes required for S-phase entry and cell cycle progression.[8] Consequently, this compound induces cell cycle arrest, primarily at the G1 and G2/M phases.[5][9]

Immune Modulation

This compound has demonstrated significant immunomodulatory effects, enhancing the anti-tumor immune response. It upregulates the expression of Programmed Death-Ligand 1 (PD-L1) and genes involved in antigen presentation, such as MHC class I and II molecules.[10][11] This can increase the visibility of tumor cells to the immune system. Furthermore, this compound has been shown to decrease the population of immunosuppressive T-regulatory cells (Tregs) within the tumor microenvironment and downregulate the expression of key Treg transcription factors, FOXP3 and HELIOS.[10]

PI3K/AKT Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Studies have indicated that this compound can inhibit the PI3K/AKT pathway.[2][3] The knockdown of HDAC1, a primary target of this compound, has been shown to suppress the expression of phosphorylated AKT (p-Akt).[7] While the precise molecular mechanism of how this compound directly modulates this pathway requires further elucidation, its inhibitory effect on this key survival pathway likely contributes to its overall anti-cancer activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC proteins.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Dilute the recombinant HDAC enzyme and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the diluted HDAC enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution provided with the assay kit.

-

-

Data Analysis:

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of HDAC inhibition versus the log of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation status of histones in cells treated with this compound.

Workflow:

Methodology:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system.

-

Use an antibody against total histone H3 or a housekeeping protein like beta-actin as a loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the association of specific proteins, such as transcription factors or modified histones, with specific genomic regions in the context of this compound treatment.

Workflow:

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the sheared chromatin with a specific antibody (e.g., anti-acetyl-Histone H3 or an antibody against a transcription factor of interest) or a negative control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes by adding protein A/G beads.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters or other regions of interest.

-

Conclusion

This compound is a selective HDAC inhibitor with a well-defined target profile and a multi-faceted mechanism of action that impacts key cellular pathways involved in cancer cell proliferation, survival, and immune evasion. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising therapeutic agent. Further investigation into the precise molecular interactions of this compound with pathways such as PI3K/AKT will continue to refine our understanding of its therapeutic potential.

References

- 1. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC Inhibition Sensitize Hepatocellular Carcinoma to Lenvatinib via Suppressing AKT Activation [ijbs.com]

- 9. researchgate.net [researchgate.net]

- 10. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mocetinostat: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mocetinostat, also known as MGCD0103, is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs).[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key assays are provided to facilitate its application in preclinical research and drug development.

Chemical Structure and Properties

This compound is a benzamide-based HDAC inhibitor.[2][5] Its chemical identity and key properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide |

| CAS Number | 726169-73-9 |

| Molecular Formula | C23H20N6O |

| SMILES | C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 |

| InChI | InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) |

| InChIKey | HRNLUBSXIHFDHP-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 396.44 g/mol |

| Physical Description | Crystalline solid |

| Solubility | Soluble in DMSO and 0.1N HCl(aq).[6][7] |

| Melting Point | Not available |

Pharmacological Profile

This compound is a selective inhibitor of Class I and IV HDACs. Its inhibitory activity against various HDAC isoforms is detailed below.

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.15 |

| HDAC2 | 0.29 |

| HDAC3 | 1.66 |

| HDAC11 | 0.59 |

| HDAC4, 5, 6, 7, 8 | No significant inhibition |

(Data sourced from multiple studies)[1][5][8]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects primarily through the inhibition of HDAC enzymes. This inhibition leads to the hyperacetylation of histone proteins, resulting in a more open chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[9] The downstream effects include cell cycle arrest, induction of apoptosis, and autophagy.[5][10] this compound has also been shown to modulate other signaling pathways implicated in cancer, such as the PI3K/Akt and JAK/STAT pathways.[3][10]

Caption: this compound's mechanism of action.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a cell-free assay to determine the inhibitory activity of this compound on purified HDAC enzymes.[5][11][12]

Caption: Workflow for a fluorometric HDAC inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in assay buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute purified recombinant HDAC enzyme in assay buffer.

-

Prepare the fluorogenic substrate, Boc-Lys(ε-Ac)-AMC.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the diluted HDAC enzyme to wells containing the this compound dilutions or vehicle control.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the Boc-Lys(ε-Ac)-AMC substrate.

-

Incubate the plate at 37°C for a duration optimized for the specific HDAC isoform.

-

-

Signal Development and Detection:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding a trypsin solution.

-

Incubate for 20 minutes at room temperature to allow for the release of the fluorophore (AMC) from the deacetylated substrate.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 470 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cancer cell lines.[12]

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization buffer (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.7) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Cell Death Detection ELISA)

This protocol describes an ELISA-based method to quantify apoptosis by detecting mono- and oligonucleosomes in the cytoplasm of cells treated with this compound.[13]

Methodology:

-

Cell Treatment: Treat cells with various concentrations of this compound for 24 hours.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol to release cytoplasmic histone-associated DNA fragments.

-

ELISA Procedure:

-

Add the cell lysates to a streptavidin-coated microplate.

-

Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies.

-

Incubate to allow the formation of a sandwich complex.

-

-

Detection:

-

Wash the wells to remove unbound components.

-

Add a colorimetric substrate (e.g., ABTS).

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The absorbance is directly proportional to the amount of apoptosis.

Conclusion

This compound is a well-characterized, selective HDAC inhibitor with significant potential in cancer therapy. This guide provides essential technical information and detailed experimental protocols to support further research and development of this compound. The provided data and methodologies offer a solid foundation for investigating the therapeutic applications of this compound in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. MGCD0103, this compound - HDAC Inhibitor [hdacis.com]

- 8. exchemistry.com [exchemistry.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]

- 12. This compound(MGCD0103) | CAS#:726169-73-9 | Chemsrc [chemsrc.com]

- 13. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epigenetic Modifications Induced by Mocetinostat Treatment

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the epigenetic modifications induced by Mocetinostat, a selective inhibitor of histone deacetylases (HDACs). It covers the compound's mechanism of action, quantitative effects on cellular processes, and detailed experimental protocols relevant to its study.

Introduction to this compound (MGCD0103)

This compound, also known as MGCD0103, is an orally available, spectrum-selective histone deacetylase (HDAC) inhibitor.[1] Epigenetic alterations, such as histone deacetylation, are critical in the regulation of gene expression and are frequently deregulated in cancer, leading to the silencing of tumor suppressor genes.[2][3] HDAC inhibitors aim to reverse these changes by preventing the removal of acetyl groups from histones, which leads to a more open chromatin structure and can restore the expression of silenced genes.[2][4]

This compound is a benzamide derivative that selectively targets Class I and Class IV HDACs.[2][3] Its mechanism involves the binding of its exocyclic amino group to the zinc ion within the active site of the HDAC enzyme, thereby inhibiting its deacetylase activity.[5] This inhibition results in the hyperacetylation of both histone and non-histone proteins, leading to various downstream effects including cell cycle arrest, induction of apoptosis, and modulation of the immune system.[1][2][6]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory and antiproliferative activity of this compound.

Table 1: HDAC Inhibitory Activity of this compound (In Vitro)

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isotypes in cell-free assays. The data highlights its selectivity for Class I (HDAC1, 2, 3) and Class IV (HDAC11) enzymes.

| HDAC Isotype | IC50 (µM) | Selectivity Profile | Citations |

| HDAC1 | 0.15 | Highly Potent | [1][7][8][9] |

| HDAC2 | 0.29 | Highly Potent | [1][8][9] |

| HDAC3 | 1.66 | Potent | [1][8][9] |

| HDAC11 | 0.59 | Potent | [1][8] |

| HDAC4 | >10 | No significant activity | [1][8][10] |

| HDAC5 | >10 | No significant activity | [8] |

| HDAC6 | >10 | No significant activity | [8] |

| HDAC7 | >10 | No significant activity | [8] |

| HDAC8 | >10 | No significant activity | [1][8][10] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

This table shows the IC50 values for this compound-induced reduction in cell viability across different breast cancer cell lines, demonstrating its antiproliferative effects.

| Cell Line | Cancer Type | IC50 (µM) | Citations |

| MCF7 | Estrogen Receptor Positive (ER+) Breast Cancer | 1.17 | [11] |

| T47D | Estrogen Receptor Positive (ER+) Breast Cancer | 0.67 | [11] |

| BT549 | Triple-Negative Breast Cancer (TNBC) | 4.38 | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 3.04 | [11] |

| 4T1 | Mouse Breast Cancer | 3.125 | [12] |

Table 3: this compound-Induced Changes in Gene Expression

This table highlights key genes whose expression is modulated by this compound treatment in various cancer cell lines, linking its epigenetic activity to functional cellular outcomes.

| Gene | Function/Pathway | Effect of this compound | Cell Type Context | Citations |

| PD-L1 | Immune Checkpoint | Upregulation | Non-Small Cell Lung Cancer (NSCLC) | [6] |

| HLA-A, HLA-DR | Antigen Presentation | Upregulation | NSCLC | [6] |

| p21 (CDKN1A) | Cell Cycle Inhibition | Upregulation | General cancer cells | [2][13] |

| Bax | Pro-apoptotic | Upregulation | Glioblastoma, Prostate Cancer | [3][5][14] |

| Bcl-2 | Anti-apoptotic | Downregulation | Glioblastoma, Prostate Cancer | [3][5][14] |

| E2F6 | Anti-apoptotic | Downregulation | Prostate Cancer | [14] |

| miR-31 | Pro-apoptotic microRNA | Upregulation | Prostate Cancer | [14] |

| MMP2, MMP9 | Extracellular Matrix Breakdown | Downregulation | Glioblastoma | [5] |

| KLF4 | Cartilage Signature Gene | Upregulation | Human Chondrocytes | [15] |

Core Epigenetic Mechanism and Signaling

This compound's primary epigenetic effect is the inhibition of HDACs, leading to the accumulation of acetylated histones, particularly on H3 and H4.[2][11] This hyperacetylation neutralizes the positive charge of lysine residues on histone tails, weakening their interaction with negatively charged DNA. The resulting relaxed chromatin structure allows for increased accessibility of transcription factors to DNA, thereby reactivating the expression of previously silenced genes.[2][4]

Beyond histone acetylation, studies have shown that HDAC inhibitors like this compound can indirectly influence other epigenetic marks. For instance, this compound treatment has been observed to cause dose-dependent increases in histone lysine methylation and decreases in histone methylarginines.[16] This suggests a complex interplay and crosstalk between different epigenetic modifications following HDAC inhibition.[16]

Caption: Core mechanism of this compound action.

Induction of Apoptosis

A key downstream effect of this compound is the induction of apoptosis in cancer cells.[5][7] This is achieved through the modulation of apoptosis-regulating proteins. This compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][5] The increased Bax/Bcl-2 ratio promotes the release of cytochrome C from the mitochondria, which in turn activates caspases (e.g., Caspase-3, -7, -9) that execute the apoptotic program.[5][12]

Caption: Apoptosis signaling pathway affected by this compound.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Histone Acetylation

Western blotting is a fundamental technique used to detect changes in global histone acetylation following this compound treatment.[17]

Objective: To quantify the relative levels of acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4) in cells treated with this compound compared to a control.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HCT116, A549, or relevant cancer cell line) at a density of 1-2 x 10^6 cells per 10 cm dish.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).

-

-

Histone Extraction (Acid Extraction Method):

-

Harvest cells by scraping and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit HDAC activity during extraction).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the nuclei.

-

Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation at 4°C for at least 4 hours (or overnight).

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant (containing histones) to a new tube and precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold acetone.

-

Air-dry the pellet and resuspend in deionized water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

For each sample, load 15-20 µg of histone extract onto a 15% SDS-polyacrylamide gel.[18]

-

Run the gel until adequate separation of low molecular weight proteins is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Acetylated Histone H3 (e.g., anti-acetyl-H3 Lys9).

-

Acetylated Histone H4 (e.g., anti-acetyl-H4 Lys8).

-

Total Histone H3 or β-actin (as a loading control).[18]

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis to quantify band intensity, normalizing the acetylated histone signal to the total histone or loading control signal.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the specific genomic regions where histone acetylation is altered by this compound treatment.[6][19]

Objective: To map the genome-wide locations of specific histone acetylation marks (e.g., H3K27ac) in response to this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. exchemistry.com [exchemistry.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with this compound (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI Insight - this compound activates Krüppel-like factor 4 and protects against tissue destruction and inflammation in osteoarthritis [insight.jci.org]

- 16. HDAC inhibitors induce global changes in histone lysine and arginine methylation and alter expression of lysine demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone western blot protocol | Abcam [abcam.com]

- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Mocetinostat's Effect on Tumor Suppressor Gene Expression

Introduction

This compound (also known as MGCD0103) is a potent, orally active benzamide histone deacetylase (HDAC) inhibitor.[1][2] It selectively targets Class I (HDAC1, 2, 3) and Class IV (HDAC11) HDAC isoforms.[1][2][3] Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[3][4][5] In many cancers, the overexpression or aberrant activity of HDACs leads to the silencing of critical tumor suppressor genes, contributing to uncontrolled cell growth and survival.[5][6] this compound's mechanism of action involves the reversal of this epigenetic silencing, thereby restoring the expression of tumor suppressor genes and exerting anti-tumor effects.[6][7] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and key protocols related to the action of this compound on tumor suppressor genes.

Core Mechanism: Re-expression of Tumor Suppressor Genes

The primary anti-cancer function of this compound stems from its ability to inhibit HDACs. This inhibition leads to the accumulation of acetylated histones, which neutralizes their positive charge and weakens their interaction with negatively charged DNA. The resulting "open" or relaxed chromatin configuration (euchromatin) allows transcription factors and the cellular transcription machinery to access the promoter regions of previously silenced genes, including tumor suppressor genes.[7]

Deregulation of HDAC activity has been directly linked to the silencing of key tumor suppressor genes in various cancers.[6] By inhibiting Class I HDACs, this compound can restore the normal acetylation patterns at these gene loci, leading to their re-expression. This targeted action can induce several anti-cancer outcomes, including cell cycle arrest, apoptosis (programmed cell death), and differentiation.[4][6][8]

Key Signaling Pathways and Affected Genes

This compound has been shown to modulate several critical pathways and upregulate multiple tumor suppressor genes:

-

Retinoblastoma (Rb)/E2F Pathway: Studies in glioblastoma cells have demonstrated that this compound upregulates the expression of the Retinoblastoma (Rb) tumor suppressor gene in a dose-dependent manner.[4] The active, hypophosphorylated form of the Rb protein binds to and inactivates the E2F transcription factor. The downregulation of E2F1 expression following this compound treatment prevents the transcription of genes necessary for the S phase of the cell cycle, leading to cell cycle arrest.[3][4]

-

p53 Pathway: The tumor suppressor p53 is a crucial regulator of cell cycle arrest and apoptosis. HDACs can deacetylate p53, reducing its tumor suppressor activity.[6] While direct upregulation of p53 by this compound is noted, the inhibition of HDACs can also enhance the acetylation and, therefore, the stability and transcriptional activity of existing p53.[6][7] This can lead to the induction of pro-apoptotic proteins like BAX.[3][4]

-

E-cadherin: In chondrosarcoma cells, combination treatment with this compound and the DNA methyltransferase inhibitor decitabine resulted in the increased expression of E-cadherin, an important tumor suppressor gene involved in cell adhesion.[9]

-

miR-31/E2F6 Axis: In prostate cancer, this compound activates the expression of miR-31, a microRNA that is often epigenetically silenced in cancer.[10] Activated miR-31, in turn, targets and downregulates the anti-apoptotic protein E2F6, contributing to this compound-induced apoptosis.[10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment across various cancer cell lines as reported in preclinical studies.

Table 1: Effect of this compound on Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 Value (µM) | Citation |

|---|---|---|---|

| MCF7 | Breast Cancer (ER+) | 1.17 | [11] |

| T47D | Breast Cancer (ER+) | 0.67 | [11] |

| BT549 | Breast Cancer (TNBC) | 4.38 | [11] |

| MDA-MB-231 | Breast Cancer (TNBC) | 3.04 | [11] |

| A549 | Lung Cancer | ~0.5 (approx.) | [2] |

| HCT116 | Colon Cancer | ~0.5 (approx.) |[2] |

Table 2: Modulation of Key Gene and Protein Expression by this compound

| Cell Line(s) | Target Gene/Protein | Effect | Notes | Citation |

|---|---|---|---|---|

| C6, T98G (Glioblastoma) | Retinoblastoma (Rb) | Upregulated | Dose-dependent increase in protein expression. | [4] |

| C6, T98G (Glioblastoma) | E2F1 | Downregulated | Protein expression decreased with treatment. | [3][4] |

| C6, T98G (Glioblastoma) | BAX (Pro-apoptotic) | Upregulated | Increased protein expression. | [3][4] |

| C6, T98G (Glioblastoma) | Bcl2 (Anti-apoptotic) | Downregulated | Decreased protein expression. | [3][4] |

| DU-145 (Prostate Cancer) | Bad (Pro-apoptotic) | Upregulated | Dose-dependent increase in protein expression. | [10][12] |

| DU-145 (Prostate Cancer) | miR-31 | Upregulated | Activation of microRNA expression. | [10] |

| DU-145 (Prostate Cancer) | E2F6 (Anti-apoptotic) | Downregulated | Decreased protein expression. | [10] |

| Chondrosarcoma cell lines | E-cadherin | Upregulated | In combination with decitabine. | [9] |

| NSCLC cell lines | PD-L1, HLA-A, HLA-DLA | Upregulated | Concentration-dependent increase. |[13] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes related to this compound's action.

Caption: Mechanism of this compound-induced tumor suppressor gene expression.

Caption: Workflow for analyzing this compound's effect on gene expression.

Caption: Logical flow from HDAC activity to gene expression state.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the effects of this compound. These are generalized methodologies based on standard practices cited in the literature.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines (e.g., glioblastoma C6 and T98G, prostate cancer DU-145) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.

-

Treatment: Cells are seeded in plates or flasks and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO at a final concentration <0.1%). Treatment duration typically ranges from 24 to 72 hours, depending on the assay.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Rb, p53, E2F1, BAX, Bcl2, Acetyl-Histone H3) and a loading control (e.g., GAPDH or β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using an RNA extraction kit (e.g., RNeasy Kit) or TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

PCR Amplification: qRT-PCR is performed using a real-time PCR system with a SYBR Green master mix and gene-specific primers for the tumor suppressor genes of interest. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, comparing the expression in this compound-treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells treated with this compound or vehicle are fixed with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to a protein of interest (e.g., Acetyl-Histone H3) or a negative control IgG. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.

-

Analysis: The purified DNA is analyzed by qRT-PCR using primers designed for the promoter regions of specific tumor suppressor genes to quantify the enrichment of the target protein at those sites.

Conclusion

This compound effectively induces the re-expression of silenced tumor suppressor genes by inhibiting Class I and IV HDACs, leading to histone hyperacetylation and a more open chromatin state.[3][4][14] This mechanism restores critical cellular controls, promoting outcomes such as cell cycle arrest and apoptosis in a variety of cancer models.[4][6] The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers exploring the therapeutic potential of this compound. Its ability to reverse epigenetic silencing makes it a promising agent, both as a monotherapy and in combination with other anti-cancer drugs, for malignancies characterized by the aberrant repression of tumor suppressor pathways.[9][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. squjs.squ.edu.om [squjs.squ.edu.om]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of Mocetinostat: A Technical Guide

Introduction

Mocetinostat (also known as MGCD0103) is a potent, orally available, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] As a member of the benzamide class of HDAC inhibitors, it has been the subject of extensive preclinical and clinical investigation for the treatment of various malignancies, including lymphomas, leukemias, and solid tumors.[3][4] Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[5][6] In cancer, HDACs are often deregulated, contributing to the silencing of tumor suppressor genes.[7][8] this compound's selective inhibition of specific HDAC isoforms offers a targeted approach to reverse this aberrant epigenetic state, thereby restoring normal cellular processes and inducing anticancer effects.[5][9]

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways. The content is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

This compound exerts its anticancer effects primarily by selectively inhibiting Class I and Class IV histone deacetylases.[5][7] Its highest potency is against HDAC1, with significant activity also observed against HDAC2, HDAC3, and HDAC11.[2][3][10] It shows minimal to no activity against Class II HDACs such as HDAC4, 5, 6, 7, and 8.[2][10]

The core mechanism involves the binding of this compound to the zinc-containing active site of the HDAC enzyme, which blocks its deacetylase activity.[5] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[4][7][11] Histone hyperacetylation results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes like p21.[7][8][12] Beyond histones, this compound's activity also affects the acetylation status and function of various non-histone proteins involved in cell proliferation and survival.[7] The culmination of these molecular events is the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy in cancer cells.[7][10][13]

Quantitative Data on Antiproliferative Activity

This compound demonstrates potent antiproliferative activity across a wide range of human cancer cell lines.[1][9][13] Its efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Cancer (ER+) | 1.17[14] |

| T47D | Breast Cancer (ER+) | 0.67[14] |

| BT549 | Breast Cancer (TNBC) | 4.38[14] |

| MDA-MB-231 | Breast Cancer (TNBC) | 3.04[14] |

| 4T1 | Breast Cancer (Mouse) | 3.125[15] |

| C6 | Glioblastoma | ~2.0 - 2.5[5] |

| T98G | Glioblastoma | ~2.0 - 2.5[5] |

| DU-145 | Prostate Cancer | Induces apoptosis at ~1-5[16] |

| PC-3 | Prostate Cancer | Induces apoptosis at ~1-5[16] |

| HepG2 | Liver Cancer | Induces G2/M arrest at 1-5[4] |

| Huh7 | Liver Cancer | Induces G2/M arrest at 1-5[4] |

Note: IC50 values can vary between studies depending on the specific assay conditions and duration of exposure. The general IC50 range against a broad spectrum of human cancer cell lines is reported to be between 0.09-20 µM.[9]

Table 2: Inhibitory Activity (IC50) of this compound Against Specific HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.15[2][9][10][11] |

| HDAC2 | 0.29[2][9][11] |

| HDAC3 | 1.66[2][9][11] |

| HDAC11 | 0.59[2] |

Key Signaling Pathways Modulated by this compound

This compound's antiproliferative effects are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and death.

Apoptosis Induction Pathway

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[5][15] By promoting the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2, it disrupts the mitochondrial membrane potential.[5][15] This leads to the release of cytochrome c, which activates a caspase cascade (Caspase-9 and the executioner Caspase-3), ultimately resulting in programmed cell death.[5][15]

Cell Cycle Arrest Pathway

This compound is known to cause cell cycle blockade, often at the G1 and G2/M phases.[1][2][4] A key mechanism is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[7] HDAC inhibition by this compound allows for the expression of the CDKN1A gene (encoding p21), which then binds to and inhibits cyclin-CDK complexes, preventing cell cycle progression and leading to growth arrest.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Histone deacetylase inhibitor MGCD0103 causes cell cycle arrest, apoptosis, and autophagy in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]